3-chloro-N-cyclopropyl-2-methylbenzenesulfonamide
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Overview
Description
3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide is a chemical compound with the molecular formula C10H12ClNO2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzenesulfonamide core with a chloro, cyclopropyl, and methyl substituent, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylbenzenesulfonyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound disrupts its function, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include modulation of pH and metabolic processes within the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbenzenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-Cyclopropyl-2-methylbenzenesulfonamide: Lacks the chloro substituent, which can influence its chemical properties and applications.
2-Methyl-1-benzenesulfonamide: Does not have the chloro or cyclopropyl groups, making it less versatile for certain reactions.
Uniqueness
3-Chloro-N-cyclopropyl-2-methyl-1-benzenesulfonamide is unique due to its combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the chloro, cyclopropyl, and methyl groups allows for diverse applications in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H12ClNO2S |
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Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-chloro-N-cyclopropyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12ClNO2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
LRZVXXWHQKSIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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